Phentolamine-d4 Hydrochloride

Beschreibung

Significance of Stable Isotope Labeling in Modern Research Methodologies

Stable isotope labeling is a cornerstone of modern research, offering enhanced precision and accuracy in a multitude of analytical techniques. creative-proteomics.comadesisinc.com The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), allows for the detailed investigation of molecular structures, reaction mechanisms, and metabolic pathways. wikipedia.orgsymeres.com

In pharmaceutical research, stable-labeled compounds are instrumental in drug metabolism and pharmacokinetic (DMPK) studies. symeres.commoravek.com By tracing the fate of a labeled drug within a biological system, scientists can gain critical insights into its absorption, distribution, metabolism, and excretion (ADME), which is vital for assessing drug efficacy and safety. nih.govacs.org Furthermore, stable isotope labeling is crucial for quantitative analysis, enabling the precise measurement of a compound's concentration in complex biological samples. symeres.comclearsynth.com This is particularly important in fields like proteomics and metabolomics for identifying disease biomarkers and understanding cellular processes. creative-proteomics.commoravek.com

Principles of Deuterium Isotope Effects in Research

The substitution of hydrogen with its heavier isotope, deuterium, can lead to a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequency of the carbon-hydrogen (C-H) versus the carbon-deuterium (C-D) bond. libretexts.orgprinceton.edu The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, requiring more energy to break. libretexts.org

This difference in bond energy can alter the rate of chemical reactions, especially when the bond cleavage is the rate-determining step. princeton.edunih.gov A "normal" KIE is observed when the reaction rate is slower for the deuterated compound (kH/kD > 1), while an "inverse" KIE occurs when the deuterated compound reacts faster (kH/kD < 1). libretexts.orgwikipedia.org The magnitude of the KIE provides valuable information about the reaction mechanism and the transition state of the reaction. libretexts.orgprinceton.edu For instance, a significant primary deuterium KIE suggests that the C-H bond is broken in the rate-limiting step. nih.gov

There are also secondary kinetic isotope effects (SKIEs), which are observed even when the bond to the isotopic atom is not broken during the reaction. princeton.eduwikipedia.org These effects are typically smaller than primary KIEs but can still provide important mechanistic insights. wikipedia.org

Overview of Deuterated Analogues as Research Tools

Deuterated analogues, or compounds where one or more hydrogen atoms are replaced by deuterium, are powerful tools in scientific research. texilajournal.comjuniperpublishers.com One of their primary applications is as internal standards in analytical chemistry, particularly in mass spectrometry. clearsynth.comtexilajournal.com Because deuterated standards have nearly identical chemical properties to their non-deuterated counterparts but a different mass-to-charge ratio, they can be easily distinguished in a mass spectrometer. clearsynth.comscioninstruments.com This allows for accurate quantification of the analyte by correcting for variations in sample preparation and instrument response. clearsynth.comtexilajournal.com

In drug discovery and development, deuteration can be used to optimize a drug's metabolic stability. juniperpublishers.comuobaghdad.edu.iq By strategically replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed down, potentially leading to an increased half-life and improved pharmacokinetic profile of the drug. juniperpublishers.comresearchgate.net This approach has been explored for various drugs to enhance their therapeutic effects or reduce the formation of toxic metabolites. juniperpublishers.com

Contextualizing Phentolamine-d4 Hydrochloride within Stable Isotope Research

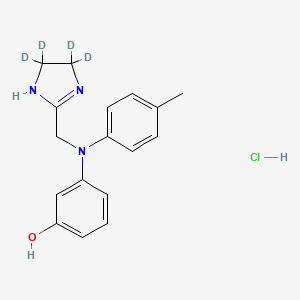

This compound is a deuterated analog of phentolamine (B1677648) hydrochloride, with four deuterium atoms incorporated into the imidazoline (B1206853) ring. medchemexpress.comnih.govcaymanchem.com This specific labeling makes it an ideal internal standard for the quantitative analysis of phentolamine in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comveeprho.com

The use of this compound as an internal standard ensures high accuracy and precision in pharmacokinetic studies of phentolamine. veeprho.com Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring it behaves similarly during extraction, chromatography, and ionization, thus compensating for potential analytical errors. texilajournal.com

Below is a table summarizing the key chemical and physical properties of this compound:

| Property | Value | Source |

| CAS Number | 1346599-65-2 | nih.govcaymanchem.comaxios-research.comcaymanchem.comlgcstandards.com |

| Molecular Formula | C₁₇H₁₅D₄N₃O · HCl | caymanchem.com |

| Molecular Weight | 321.8 g/mol | nih.govcaymanchem.com |

| IUPAC Name | 3-[4-methyl-N-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]anilino]phenol;hydrochloride | nih.gov |

| Synonyms | 2-[N-(m-Hydroxyphenyl)-p-toluidinomethyl]imidazoline-d4 Hydrochloride, Regitine-d4 Hydrochloride | nih.gov |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-[4-methyl-N-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]anilino]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H/i9D2,10D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEJFGFQYKDAPM-PQDNHERISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)CN(C2=CC=C(C=C2)C)C3=CC(=CC=C3)O)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Purity Characterization of Phentolamine D4 Hydrochloride

Synthetic Pathways for Phentolamine (B1677648) and Analogues

The synthesis of phentolamine and its analogues generally involves the condensation of two key intermediates: a substituted aniline (B41778) and a derivative of 2-(chloromethyl)imidazoline. nih.gov A common pathway for producing the phentolamine backbone is the reaction between N-(3-hydroxyphenyl)-N-(4-methylphenyl)amine and 2-(chloromethyl)imidazoline.

Variations of this synthesis can be found in patent literature, where, for instance, 3-hydroxy-4-methyldiphenylamine is condensed with chloromethylimidazoline hydrochloride in a solvent like toluene. nih.gov The resulting phentolamine hydrochloride can then be converted to other salt forms, such as the mesylate, through alkalization and subsequent salification. nih.gov The synthesis of substituted imidazoles, a core component of phentolamine, can be achieved through the reaction of a vicinal diketone, an aldehyde, a primary aromatic amine, and ammonium (B1175870) acetate (B1210297) in what is known as a one-pot synthesis. caymanchem.com

Specific Considerations for Deuterium (B1214612) Incorporation in Phentolamine-d4 Hydrochloride Synthesis

The deuterated analogue, this compound, is specifically labeled with four deuterium atoms on the imidazoline (B1206853) ring (4,4,5,5-d4). lgcstandards.comaxios-research.comwikipedia.org This indicates that the deuterium incorporation occurs during the synthesis of the imidazoline precursor rather than through a hydrogen-deuterium exchange on the final phentolamine molecule.

The likely synthetic strategy involves the use of deuterated ethylenediamine (B42938) (ethylenediamine-d4) as a starting material. Ethylenediamine is a key building block for the imidazoline ring. chemicalbook.com Ethylenediamine-d4 can be prepared and then reacted to form the deuterated 2-imidazolidinethione-4,5-d4 (B562079) or a similar precursor, which is then converted to the necessary deuterated 2-(chloromethyl)imidazoline. This deuterated intermediate is then condensed with the non-deuterated N-(3-hydroxyphenyl)-N-(4-methylphenyl)amine to yield the final Phentolamine-d4 molecule. The final step would be the formation of the hydrochloride salt.

| Precursor | Role in Synthesis | Deuteration Strategy |

| Ethylenediamine-d4 | Forms the backbone of the imidazoline ring. | Use of commercially available or synthesized ethylenediamine-d4. nih.gov |

| 2-(Chloromethyl)imidazoline-d4 | The deuterated intermediate that couples with the aniline derivative. | Synthesized from ethylenediamine-d4. |

| N-(3-hydroxyphenyl)-N-(4-methylphenyl)amine | The non-deuterated aniline component of the final molecule. | Standard synthesis of the substituted aniline. |

Isotopic Purity Assessment via Advanced Spectroscopic Techniques

Ensuring the isotopic purity of this compound is critical for its use as an internal standard. Advanced spectroscopic techniques are employed to confirm the position of the deuterium labels and to quantify the isotopic distribution. axios-research.com

Deuterium Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Confirmation

Deuterium (²H) NMR spectroscopy is a powerful tool for confirming the location of deuterium atoms within a molecule. Unlike proton (¹H) NMR, which would show a diminished signal at the sites of deuteration, ²H NMR directly detects the deuterium nuclei. nih.gov

For this compound, the ²H NMR spectrum is expected to show a signal corresponding to the deuterium atoms on the imidazoline ring. The chemical shift of this signal would confirm that the deuterium atoms are attached to the carbon atoms at the 4 and 5 positions of the ring. The absence of deuterium signals corresponding to other positions in the molecule would confirm the site-specificity of the labeling. The integration of the deuterium signal, relative to a known standard, can also provide a quantitative measure of the deuterium enrichment. nih.gov

Mass Spectrometry (MS) for Isotopic Distribution Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to analyze the distribution of its isotopologues (molecules that differ only in their isotopic composition). axios-research.com For this compound, the molecular ion peak in the mass spectrum will be shifted by approximately +4 mass units compared to its non-deuterated counterpart, due to the presence of four deuterium atoms.

High-resolution mass spectrometry (HRMS) can precisely measure this mass difference. By analyzing the relative intensities of the ion peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species, the isotopic enrichment can be calculated. For use as an internal standard, a high isotopic purity, often exceeding 98-99%, is required. axios-research.com

Tandem mass spectrometry (MS/MS) can be used to further confirm the location of the deuterium labels. By fragmenting the parent ion and analyzing the masses of the resulting fragment ions, it is possible to determine which parts of the molecule retain the deuterium atoms. For Phentolamine-d4, the fragmentation is expected to show that the deuterium labels are retained on fragments containing the imidazoline ring. The fragmentation pattern of the non-deuterated phentolamine shows a prominent fragment at m/z 212.1, resulting from the cleavage of the bond between the methylene (B1212753) bridge and the imidazoline ring. In the d4-labeled compound, the corresponding fragment containing the imidazoline ring would be expected to show a mass shift.

| Analytical Technique | Parameter Measured | Expected Result for this compound |

| Deuterium (²H) NMR | Chemical Shift and Signal Integration | A signal confirming D atoms at the 4 and 5 positions of the imidazoline ring. Integration indicates high isotopic enrichment. |

| High-Resolution MS | Molecular Ion (M+H)⁺ | m/z value approximately 4 units higher than unlabeled phentolamine (unlabeled [M+H]⁺ ≈ 282.16 m/z). |

| MS Isotopic Distribution | Relative intensities of d0-d4 peaks | High relative intensity for the d4 peak, indicating >98% isotopic enrichment. |

| Tandem MS (MS/MS) | Fragmentation Pattern | Fragments containing the imidazoline ring will show a +4 mass shift compared to the unlabeled compound. |

Chemical Characterization of this compound for Research Applications

For its application as a research-grade chemical and internal standard, this compound must be well-characterized in terms of its chemical purity and identity.

| Property | Value/Description | Source |

| Formal Name | 3-[(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)methylamino]-phenol, monohydrochloride | axios-research.com |

| CAS Number | 1346599-65-2 | lgcstandards.comaxios-research.comwikipedia.org |

| Molecular Formula | C₁₇H₁₅D₄N₃O · HCl | axios-research.comwikipedia.org |

| Molecular Weight | 321.8 g/mol | axios-research.com |

| Isotopic Purity | ≥99% deuterated forms (d1-d4) | axios-research.com |

| Appearance | A solid | axios-research.com |

| Solubility | Slightly soluble in DMSO and Methanol | axios-research.com |

| Primary Application | Internal standard for the quantification of phentolamine by GC- or LC-MS. | axios-research.com |

The chemical purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), which separates the main compound from any synthesis-related impurities. The identity is confirmed through the combination of NMR and MS data, which together provide an unambiguous structural confirmation. This rigorous characterization ensures the reliability of this compound when used in quantitative analytical methods. lgcstandards.comveeprho.com

Advanced Analytical Methodologies Employing Phentolamine D4 Hydrochloride As an Internal Standard

Fundamentals of Internal Standards in Quantitative Analytical Chemistry

An internal standard (IS) is a chemical substance added in a constant amount to all samples, calibration standards, and quality controls in an analysis. The fundamental principle behind the use of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. Ideally, the internal standard should be a compound that is structurally and chemically similar to the analyte of interest but can be distinguished by the analytical instrument.

Stable isotope-labeled (SIL) internal standards, such as Phentolamine-d4 Hydrochloride, are considered the most effective type of internal standard for mass spectrometry-based assays. In this compound, four hydrogen atoms in the phentolamine (B1677648) molecule have been replaced with deuterium (B1214612) atoms. This substitution results in a molecule with a higher mass-to-charge ratio (m/z) that can be readily differentiated from the unlabeled analyte by a mass spectrometer. However, the physicochemical properties of the deuterated and non-deuterated forms are nearly identical, causing them to behave similarly during sample extraction, chromatography, and ionization.

Application in Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. This compound is frequently employed as an internal standard in the development of LC-MS methods for the quantification of phentolamine in various biological matrices, such as plasma and serum.

Matrix Effects Mitigation

A significant challenge in LC-MS analysis is the "matrix effect," which refers to the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Because this compound has nearly identical chromatographic retention time and ionization characteristics to phentolamine, it experiences similar matrix effects. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and reliable results.

Enhancement of Assay Precision and Accuracy

The use of this compound significantly enhances the precision and accuracy of LC-MS assays. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. By compensating for variations in sample injection volume, extraction efficiency, and instrument response, the internal standard minimizes random and systematic errors.

Below is a representative data table illustrating the improved precision and accuracy of a hypothetical LC-MS/MS assay for phentolamine in human plasma with and without the use of this compound as an internal standard.

Table 1: Representative Precision and Accuracy Data for Phentolamine Quantification in Human Plasma

| Quality Control Sample (ng/mL) | Without Internal Standard | With this compound IS |

| Precision (%CV) | Accuracy (%) | |

| Low QC (1.5 ng/mL) | 12.5 | 88.7 |

| Mid QC (50 ng/mL) | 9.8 | 110.2 |

| High QC (80 ng/mL) | 8.5 | 91.5 |

Note: This data is for illustrative purposes and represents typical performance improvements.

Integration into Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and semi-volatile compounds. For analytes that are not sufficiently volatile for GC-MS analysis, a derivatization step is often required to increase their volatility and thermal stability. This compound can be used as an internal standard in GC-MS methods for phentolamine, provided that both the analyte and the internal standard undergo the same derivatization process. The deuterated internal standard will co-elute with the derivatized analyte and serve to correct for variability in the derivatization reaction, injection volume, and instrument response, thereby improving the reliability of the quantification.

Method Validation and Quality Control in Research Assays

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. The use of an internal standard like this compound is a critical component of the validation of bioanalytical methods. Regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of using an appropriate internal standard.

Calibration Curve Establishment and Linearity Assessment

In quantitative analysis, a calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the known concentrations of the analyte in the calibration standards. The use of an internal standard helps to ensure the linearity of the calibration curve over a defined concentration range. Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

The following table presents example data for a calibration curve for phentolamine in human plasma using this compound as the internal standard.

Table 2: Example Calibration Curve Data for Phentolamine in Human Plasma

| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 0.5 | 1,250 | 50,000 | 0.025 | 0.49 | 98.0 |

| 1.0 | 2,550 | 51,000 | 0.050 | 1.01 | 101.0 |

| 5.0 | 12,800 | 50,500 | 0.253 | 5.06 | 101.2 |

| 10.0 | 25,100 | 49,800 | 0.504 | 9.98 | 99.8 |

| 25.0 | 63,000 | 50,200 | 1.255 | 25.1 | 100.4 |

| 50.0 | 124,500 | 49,900 | 2.495 | 49.9 | 99.8 |

| 100.0 | 252,000 | 50,100 | 5.030 | 100.6 | 100.6 |

Note: This data is for illustrative purposes. The linear regression for this data would typically yield a correlation coefficient (r²) > 0.99.

Limits of Detection (LOD) and Quantification (LOQ) Determination

In quantitative analytical chemistry, the limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of a validated method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy and precision. nih.gov The LOQ is the lowest concentration of the analyte that can be determined with a predefined level of accuracy and precision. nih.govresearchgate.net this compound, serving as an internal standard, is added at a constant, known concentration to all samples (calibrators, quality controls, and unknowns) to correct for variability during sample processing and analysis. Therefore, LOD and LOQ values are determined for the analyte being measured, such as phentolamine, not for the internal standard itself.

A prevalent method for determining these limits in chromatographic assays is based on the parameters of the calibration curve. researchgate.netsepscience.com This approach uses the standard deviation of the response (σ) and the slope (S) of the regression line. The formulas are generally expressed as:

LOD = 3.3 * (σ / S) sepscience.com

LOQ = 10 * (σ / S) sepscience.com

The standard deviation of the response (σ) can be estimated from the standard deviation of the y-intercepts of regression lines or the residual standard deviation of the calibration curve. researchgate.net For instance, in a sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method developed for phentolamine in human plasma, the lower limit of quantification (LLOQ) was established at 0.5 ng/mL. nih.gov

The following table illustrates a hypothetical calculation for determining the LOD and LOQ of phentolamine using this methodology, consistent with values reported in literature.

| Parameter | Value | Description |

|---|---|---|

| Slope of the Calibration Curve (S) | 1.9303 | The change in instrument response per unit change in analyte concentration. |

| Standard Deviation of the Response (σ) | 0.4328 | A measure of the variability of the analytical response, often estimated from the standard error of the regression line. sepscience.com |

| Calculated Limit of Detection (LOD) | 0.74 ng/mL | Calculated as 3.3 * (0.4328 / 1.9303). This is the lowest concentration that can be detected. |

| Calculated Limit of Quantification (LOQ) | 2.24 ng/mL | Calculated as 10 * (0.4328 / 1.9303). This is the lowest concentration that can be quantified with acceptable precision and accuracy. |

Reproducibility and Robustness Evaluations

Reproducibility

The reproducibility, or precision, of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. In methods utilizing this compound as an internal standard, reproducibility is typically assessed at two levels:

Intra-day Precision (Repeatability): This is determined by analyzing replicate quality control (QC) samples at multiple concentration levels (e.g., low, medium, and high) within a single analytical run on the same day.

Inter-day Precision (Intermediate Precision): This is assessed by analyzing the same QC samples over several days to account for variations that may occur over time, such as different analysts or reagent batches.

Precision is commonly expressed as the relative standard deviation (%RSD). For bioanalytical methods, acceptance criteria for precision typically require the %RSD to be within ±15% for all QC levels, except for the LLOQ, where it should be within ±20%. For example, a high-performance liquid chromatography (HPLC) method for phentolamine reported intra-assay coefficients of variation between 7.6% and 10.9%, and inter-assay coefficients of variation ranging from 10.4% to 20.7%. researchgate.net

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This evaluation provides an indication of the method's reliability during normal usage. For chromatographic methods, these variations might include:

Changes in the mobile phase composition (e.g., ±2% in organic solvent ratio).

Adjustments in pH of the mobile phase buffer (e.g., ±0.2 units).

Variations in the column temperature (e.g., ±5 °C).

Modifications to the flow rate (e.g., ±10%).

The method is considered robust if the results of the analysis remain within acceptable limits of precision and accuracy despite these minor changes.

The table below presents example data for an intra-day and inter-day precision and accuracy assessment for the quantification of phentolamine.

| Assay Type | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|---|

| Intra-day (n=6) | 1.5 | 1.41 ± 0.12 | 94.0 | 8.5 |

| 25 | 26.4 ± 1.9 | 105.6 | 7.2 | |

| 80 | 78.2 ± 5.5 | 97.8 | 7.0 | |

| Inter-day (n=18) | 1.5 | 1.39 ± 0.18 | 92.7 | 12.9 |

| 25 | 24.2 ± 2.6 | 96.8 | 10.7 | |

| 80 | 82.1 ± 7.9 | 102.6 | 9.6 |

Chromatographic Techniques for this compound Analysis

This compound is intended for use as an internal standard for the quantification of phentolamine, primarily by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combertin-bioreagent.com These techniques offer the high selectivity and sensitivity required for accurate drug measurement in complex matrices like biological fluids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most frequently employed technique for the analysis of phentolamine in pharmacokinetic studies due to its superior sensitivity and specificity. nih.gov A typical UPLC-MS/MS method involves:

Chromatographic Separation: Separation is achieved on a reversed-phase column, such as an Acquity UPLC BEH C18. nih.govresearchgate.net An isocratic mobile phase system, for instance, composed of acetonitrile (B52724) and an aqueous solution containing an acid like formic acid, is used to elute the analyte and the internal standard. nih.govresearchgate.net

Ionization: An electrospray ionization (ESI) source, typically operated in the positive ion mode, is used to generate charged parent ions of both phentolamine and this compound.

Mass Spectrometric Detection: A tandem mass spectrometer (often a triple quadrupole) is used for detection. nih.gov The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. This highly selective detection method minimizes interferences from matrix components. For phentolamine, a common transition is m/z 282.1 → 212.0. nih.gov

Gas Chromatography (GC)

Gas chromatography, often coupled with an electron-capture detector, can also be utilized. nih.gov This method typically requires a derivatization step to increase the volatility and thermal stability of phentolamine. The internal standard, this compound, would undergo the same extraction, derivatization, and analysis process as the unlabeled analyte.

The following table summarizes the key parameters for these chromatographic techniques.

| Technique | Typical Column | Mobile Phase / Carrier Gas | Detector | Primary Application |

|---|---|---|---|---|

| UPLC-MS/MS | Reversed-phase C18 (e.g., Acquity UPLC BEH C18) nih.gov | Acetonitrile / Water with Formic Acid nih.gov | Tandem Mass Spectrometer (MS/MS) nih.gov | Quantification of phentolamine in biological matrices (e.g., plasma). nih.gov |

| HPLC | Reversed-phase C8 researchgate.net | Acetonitrile / Sodium monochloroacetate buffer researchgate.net | Amperometric or UV Detector researchgate.netnih.gov | Quantification of phentolamine in plasma and pharmaceutical formulations. researchgate.netnih.gov |

| GC-ECD | Packed or Capillary Column | Inert gas (e.g., Nitrogen, Helium) | 63Ni Electron-Capture Detector (ECD) nih.gov | Determination of phentolamine in plasma and urine after derivatization. nih.gov |

Phentolamine D4 Hydrochloride in Preclinical and in Vitro Pharmacological Research

Investigation of Alpha-Adrenergic Receptor Interactions via Labeled Antagonists

The defining characteristic of phentolamine (B1677648) is its ability to block alpha-adrenergic receptors (α-adrenoceptors). Phentolamine-d4, as a labeled antagonist, is instrumental in elucidating the specifics of these interactions.

Receptor binding assays are fundamental in pharmacology to determine the affinity of a drug for its receptor. In these assays, an isotopically labeled ligand, such as Phentolamine-d4, is used to trace and quantify the binding to receptors on cell membranes. While radiolabeled ligands are common, stable isotope-labeled compounds like Phentolamine-d4 are increasingly used in conjunction with mass spectrometry (MS) in what are known as MS Binding Assays. nih.gov

The principle involves incubating cell membranes expressing alpha-adrenergic receptors with a fixed concentration of Phentolamine-d4. A competing, unlabeled drug is then added at increasing concentrations. By measuring the displacement of Phentolamine-d4, researchers can determine the binding affinity (expressed as the inhibition constant, Ki) of the test compound. This technique is crucial for screening new chemical entities for their potential to interact with adrenergic receptors. Phentolamine itself binds with nanomolar affinities to α1- and α2-adrenoceptors. caymanchem.com

Beyond simple binding, Phentolamine-d4 is used to characterize the functional consequences of receptor antagonism in cellular models. Cell lines, such as Human Embryonic Kidney (HEK) or Chinese Hamster Ovary (CHO) cells, are genetically engineered to express specific subtypes of alpha-adrenergic receptors (e.g., α1A, α1B, α2A, α2C). nih.gov

In these in vitro systems, an agonist (a substance that activates the receptor) is introduced to trigger a cellular response, such as an increase in intracellular calcium (for α1 receptors) or a decrease in cyclic AMP (cAMP) (for α2 receptors). nih.gov Phentolamine is then applied to determine its ability to block this response. Luciferase reporter gene assays can also be used to confirm the functional antagonist activity of compounds at specific receptor subtypes. nih.gov Such studies have consistently demonstrated that phentolamine acts as a competitive antagonist, effectively preventing the cellular signaling initiated by adrenergic agonists. patsnap.com

Studies on Adrenergic Signaling Pathways and Receptor Subtype Selectivity

Phentolamine is recognized as a non-subtype-selective alpha-adrenoceptor antagonist, meaning it blocks both α1 and α2 receptors without strong preference. nih.govpatsnap.com This property is extensively studied using Phentolamine-d4 as a research tool.

The blockade of α1 and α2 receptors triggers different downstream signaling cascades.

α1-Adrenergic Receptors: When activated, these Gq-coupled receptors typically stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, causing smooth muscle contraction. nih.gov Phentolamine's antagonism at α1 receptors blocks this pathway, leading to vasodilation. patsnap.com

α2-Adrenergic Receptors: These Gi-coupled receptors inhibit adenylyl cyclase, which decreases the intracellular concentration of the second messenger cAMP. nih.gov Presynaptic α2 receptors also function as a negative feedback mechanism, inhibiting further release of norepinephrine (B1679862). patsnap.com Phentolamine's blockade of these receptors can prevent this feedback, sometimes leading to an increase in norepinephrine in the synapse. patsnap.comnih.gov

Studies using phentolamine have helped map these pathways. For instance, research has shown that phentolamine can inhibit the norepinephrine-induced phosphorylation of signaling proteins like c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinases (ERK). researchgate.net The table below summarizes the binding affinity of phentolamine for different adrenergic receptor subtypes, highlighting its non-selective profile.

| Receptor Subtype | Binding Affinity (Ki, nM) | Cell Line/Tissue Source |

|---|---|---|

| α1-Adrenergic | 19 | Rat Brain |

| α2-Adrenergic | 25 | Rat Brain |

| α2A-Adrenergic | 13 | Human Platelets |

| α2C-Adrenergic | 15 | Bovine Frontal Cortex |

Data compiled from various preclinical studies. Actual values may vary based on experimental conditions and tissue source.

Exploration of Antagonistic Mechanisms in Preclinical Systems

To understand the physiological effects of alpha-blockade, researchers utilize more complex preclinical systems where the antagonistic mechanisms of compounds like Phentolamine-d4 can be observed at a multi-cellular or tissue level.

Cell-based assays are crucial for demonstrating the modulatory effects of an antagonist. In a typical setup, cells expressing α-adrenoceptors are first stimulated with an agonist like norepinephrine or phenylephrine (B352888) to elicit a measurable response. Phentolamine is then introduced to the system. Its ability to reverse or prevent the agonist-induced effect confirms its antagonistic and modulatory role. For example, pretreatment with phentolamine has been shown to dramatically ameliorate the inhibitory effect of lipopolysaccharide (LPS) on the proliferation of certain cell types, indicating its ability to modulate complex cellular responses. researchgate.net These assays provide clear evidence of competitive antagonism at the cellular level.

Organ bath studies represent a critical step between cellular assays and in vivo research. panlab.comadinstruments.com In this technique, isolated tissues, such as strips of blood vessels (e.g., aorta) or smooth muscle (e.g., corpus cavernosum), are suspended in a temperature-controlled, oxygenated physiological solution. reprocell.com The tissue's contractile force is measured by a transducer.

Researchers can induce contraction in the tissue by adding an α-adrenergic agonist like phenylephrine. The subsequent addition of phentolamine at increasing concentrations typically results in a dose-dependent relaxation of the tissue, demonstrating its potent antagonistic effect on smooth muscle tone. nih.govnih.gov These preparations are invaluable for quantifying the potency of antagonists and understanding their direct physiological effects independent of systemic influences. panlab.com For example, in preparations of penile corpus cavernosum, phentolamine has been shown to significantly enhance relaxation, demonstrating its ability to antagonize the contractile signals that regulate blood flow in the tissue. nih.gov

| Tissue Preparation | Agonist Used | Observed Effect of Phentolamine | Reference Study Finding |

|---|---|---|---|

| Rabbit Aortic Strips | Norepinephrine | Antagonism of contraction | Demonstrated competitive antagonism against norepinephrine. nih.gov |

| Penile Corpus Cavernosum | Phenylephrine | Enhanced relaxation | Increased the efficacy of cyclic nucleotide-dependent vasodilators. nih.gov |

| Isolated Pulmonary Arteries | Norepinephrine / Electrical Stimulation | Alleviation of vasoconstriction | Inhibited contraction induced by adrenergic stimulation. nih.gov |

Contributions to Understanding Neurotransmitter Receptor Antagonism in Research

Isotopically labeled compounds are indispensable tools in modern pharmacological research, providing a means to precisely track and quantify molecules within biological systems. Phentolamine-d4 Hydrochloride, a deuterated form of the well-known adrenergic antagonist phentolamine, serves a critical function in preclinical and in vitro studies aimed at characterizing neurotransmitter receptor interactions. Its primary role is not as a direct therapeutic or investigational agent itself, but as an internal standard for the accurate quantification of non-labeled phentolamine in complex biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com This precise measurement is fundamental to obtaining reliable and reproducible data on phentolamine's antagonist activity at various receptors.

The utility of this compound is therefore indirect but essential; it enhances the quality and accuracy of research into the pharmacological actions of phentolamine. Phentolamine is a reversible and competitive antagonist that non-selectively blocks both α1- and α2-adrenergic receptors. drugbank.compatsnap.combrainkart.com By ensuring accurate concentration measurements, this compound has been instrumental in studies that define the binding affinities and functional antagonism of phentolamine.

Detailed research findings, underpinned by the precise quantitative methods that deuterated standards afford, have elucidated phentolamine's broad pharmacological profile. In studies on isolated smooth muscle tissues from various animal models, the equilibrium dissociation constant (Kb) for phentolamine was determined to be in the range of 4 to 28 nM, with IC50 values (the concentration required to inhibit agonist-induced contractions by 50%) ranging from 5 to 30 nM. nih.gov Such precise determinations are critical for classifying the nature of the antagonism and understanding the drug-receptor interaction.

Furthermore, the use of exacting analytical standards has facilitated the exploration of phentolamine's activity beyond the alpha-adrenergic system. Research has revealed that phentolamine also exhibits antagonist properties at other neurotransmitter receptors. For instance, it has been shown to act as a competitive antagonist at presynaptic dopamine (B1211576) receptors. nih.gov In studies using isolated salivary glands of Nauphoeta cinerea, phentolamine was found to be a competitive antagonist for dopamine, noradrenaline, and adrenaline receptors, with an affinity constant of approximately 1 µM⁻¹. nih.govnih.gov The same research noted that phentolamine also inhibited responses to 5-hydroxytryptamine (serotonin), although the mechanism appeared more complex than simple competitive antagonism. nih.govnih.gov The ability to accurately measure phentolamine concentrations in these in vitro systems is paramount to distinguishing its potency and mechanism of action at these different receptor sites.

Data Tables

Table 1: Pharmacological Profile of Phentolamine at Various Neurotransmitter Receptors

| Receptor Target | Organism/Tissue Model | Observed Effect | Key Quantitative Findings | Reference(s) |

| α-Adrenergic Receptors | Rat, Rabbit, Guinea-Pig (Smooth Muscle) | Competitive Antagonism | Kb: 4 - 28 nM; IC50: 5 - 30 nM | nih.gov |

| α2-Adrenergic Receptors (Presynaptic) | Cat (Right Atria) | Competitive Antagonism | Demonstrated antagonism against clonidine | nih.gov |

| Dopamine Receptors (Presynaptic) | Cat (Right Atria) | Competitive Antagonism | Demonstrated antagonism against apomorphine | nih.gov |

| Dopamine, Noradrenaline, Adrenaline Receptors | Nauphoeta cinerea (Salivary Glands) | Competitive Antagonism | Affinity Constant: ~1 µM⁻¹ | nih.govnih.gov |

| 5-Hydroxytryptamine (Serotonin) Receptors | Nauphoeta cinerea (Salivary Glands) | Inhibition (Complex) | Mechanism more complex than competitive antagonism | nih.govnih.gov |

Role in Metabolic Research and Isotope Tracing Studies

Principles of Stable Isotope Tracers in Metabolic Investigations

Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to trace their metabolic fate. nih.govimmune-system-research.com The fundamental principle lies in the mass difference between the stable isotope (e.g., deuterium (B1214612), ¹³C, ¹⁵N) and its more abundant, lighter counterpart (e.g., ¹H, ¹²C, ¹⁴N). scispace.com This mass difference allows for the detection and quantification of the labeled molecule and its metabolites by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy without altering the molecule's fundamental chemical properties. nih.govnih.gov

In metabolic investigations, a stable isotope-labeled compound, such as Phentolamine-d4 Hydrochloride, is introduced into a biological system (e.g., cell cultures, tissues, or whole organisms). immune-system-research.com As the compound is metabolized, the isotopic label is carried through various biochemical pathways. By analyzing the distribution of the isotope in downstream metabolites, researchers can elucidate metabolic pathways, quantify metabolic fluxes, and understand the dynamic processes of absorption, distribution, metabolism, and excretion (ADME). nih.govacs.orgmetsol.com This approach provides a snapshot of metabolic activity under specific physiological or pathological conditions. immune-system-research.com

Application of this compound in Metabolic Pathway Elucidation (in vitro/ex vivo)

While specific studies extensively detailing the use of this compound for elucidating its own metabolic pathways in vitro or ex vivo are not widely published, the principles of its application are well-established. Deuterated compounds are frequently used to study metabolic pathways of new chemical entities. scispace.com

In a typical in vitro study, this compound could be incubated with liver microsomes or hepatocytes. These systems contain the primary enzymes responsible for drug metabolism. scispace.com By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can track the transformation of the deuterated parent drug into its various metabolites. The distinct mass signature of the deuterium label helps in unequivocally identifying drug-related metabolites from the complex biological matrix. acs.orgnih.gov This untargeted metabolomics approach can reveal novel metabolic pathways that might not be detected using traditional methods. acs.org

For instance, if a metabolite is detected with a mass four units higher than a potential non-deuterated metabolite, it confirms its origin from the administered Phentolamine-d4. This methodology is crucial for constructing a comprehensive metabolic map of a drug candidate.

Contribution to Pharmacokinetic Research Methodologies (Methodological Focus)

This compound's most significant and documented role is in pharmacokinetic research, where it is predominantly used as an internal standard for the quantification of phentolamine (B1677648) in biological samples. nih.govclearsynth.com

Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative bioanalysis using mass spectrometry. kcasbio.com Because this compound is chemically identical to phentolamine but has a different mass, it co-elutes with the unlabeled drug during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. kcasbio.com This allows for highly accurate and precise quantification of the parent drug by correcting for variations during sample preparation and analysis. clearsynth.comnih.gov

One study on the pharmacokinetics of phentolamine mesylate injection in healthy volunteers utilized a UPLC-MS/MS method with an "isotope as internal standard" to accurately measure plasma concentrations of the drug. nih.gov The use of a deuterated standard like this compound in such studies ensures the reliability of the pharmacokinetic data generated.

Table 1: Example Pharmacokinetic Parameters of Phentolamine in Healthy Volunteers

| Parameter | Value | Unit |

| Tmax (Time to peak concentration) | 12 - 13 | min |

| t1/2 (Half-life of elimination) | 3.84 - 4.07 | h |

| CL (Clearance) | 190 | L/h |

This table presents example data from a study where an isotopic internal standard would be crucial for accurate measurement. nih.gov

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, reactions that involve the cleavage of this bond as the rate-limiting step will proceed more slowly. nih.govresearchgate.net

In drug metabolism, this effect can be strategically used to enhance a drug's metabolic stability. If a drug is rapidly metabolized at a specific site through oxidation by cytochrome P450 enzymes, replacing the hydrogen atoms at that "soft spot" with deuterium can slow down its breakdown. nih.gov This can lead to a longer half-life and increased drug exposure. researchgate.net While this application is more common in the development of new, metabolically-stabilized drugs, the principle allows researchers to use compounds like this compound to probe the sites and mechanisms of metabolism. By comparing the metabolic rate of deuterated versus non-deuterated phentolamine in research models, scientists can identify which positions on the molecule are most susceptible to metabolic attack. nih.gov

In preclinical biotransformation studies, stable isotope-labeled compounds are invaluable for understanding how a drug is altered within a living organism. nih.govacs.org Administering a mixture of labeled and unlabeled drug can simplify the identification of metabolites in complex biological fluids like plasma and urine. scispace.com The resulting "doublet" peaks in the mass spectrum, separated by the mass difference of the isotopic label, provide a clear signature for all drug-related species. scispace.com

This approach, applied to this compound, would enable researchers in preclinical animal models to confidently identify and quantify all metabolites of phentolamine. nih.govacs.org This is a critical step in drug development, ensuring that the metabolic profile is well-understood before moving to human trials. moravek.com

Integration with Metabolomics Approaches

The use of stable isotope tracers like this compound is highly synergistic with modern metabolomics platforms. nih.gov Metabolomics aims to comprehensively measure all small molecules in a biological sample. When combined with stable isotope tracing, it becomes a powerful tool for mapping metabolic networks in motion. immune-system-research.com

By introducing this compound into a cellular or animal model, researchers can use untargeted metabolomics to screen for all metabolites that have incorporated the deuterium label. acs.org This provides a global view of the drug's metabolic fate and its impact on endogenous metabolic pathways. nih.govnih.gov This stable isotope-assisted metabolomics approach can help in identifying not only the direct metabolites of the drug but also the downstream effects on cellular metabolism, offering a systems-level understanding of the drug's biological activity. nih.govresearchgate.net

Phentolamine D4 Hydrochloride As a Certified Reference Standard in Pharmaceutical Research and Development

Development of Reference Standards for Active Pharmaceutical Ingredients (APIs) and Metabolites

The development of reference standards is a foundational activity in pharmaceutical quality control, ensuring the identity, purity, potency, and quality of active pharmaceutical ingredients (APIs). pharmaregulatory.in These standards act as benchmarks against which production batches of APIs and finished products are tested. gmpsop.com The process is highly structured, beginning with the sourcing or synthesis of high-purity material. pharmaregulatory.ineurofins.com

Reference standards are categorized into two main types:

Primary Reference Standards: These are of the highest purity and are extensively characterized. gmpsop.comeurofins.com They can be obtained from official sources like pharmacopeias (e.g., USP, EP) or national metrology institutes, or they can be prepared in-house through rigorous synthesis and purification, achieving a purity of 99.5% or higher. eurofins.com Their composition and purity are established without comparison to another standard.

Secondary (or Working) Reference Standards: These standards are qualified against a primary reference standard and are used for routine laboratory analyses. gmpsop.comsynthinkchemicals.com This approach preserves the more valuable primary standard.

The development of a stable isotope-labeled standard like Phentolamine-d4 Hydrochloride follows a meticulous process. It is synthesized to incorporate deuterium (B1214612) atoms at positions in the molecule that are not susceptible to chemical exchange with protons from solvents or the sample matrix. acanthusresearch.com This ensures the stability of the label throughout sample preparation and analysis. acanthusresearch.com Following synthesis, the material undergoes comprehensive characterization to confirm its identity and determine its purity using a suite of analytical techniques, which may include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). pharmaregulatory.in This rigorous qualification establishes it as a certified reference standard suitable for quantitative applications.

Role in Analytical Method Development and Validation for Pharmaceutical Research

Certified reference standards are indispensable for the development and validation of analytical methods. alfa-chemistry.comnih.gov Method validation is the process that demonstrates that an analytical procedure is suitable for its intended purpose, ensuring that the measurements made are accurate, reliable, and reproducible. synthinkchemicals.comalfa-chemistry.com this compound plays a pivotal role, particularly as an internal standard in chromatographic and mass spectrometric assays. veeprho.com

Stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard for quantitative bioanalysis using LC-MS. tandfonline.comnih.govcrimsonpublishers.com During sample preparation and analysis, variations can occur, such as loss of analyte during extraction or fluctuations in the mass spectrometer's signal due to matrix effects. clearsynth.comcerilliant.com Because a SIL-IS is chemically almost identical to the analyte, it experiences the same variations. waters.com By adding a known amount of this compound to every sample, standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is measured. This ratio corrects for variations, leading to significantly improved accuracy and precision. clearsynth.comcrimsonpublishers.com

The use of reference standards is crucial for establishing key validation parameters:

| Validation Parameter | Role of Reference Standard (e.g., this compound) |

| Accuracy | Used to prepare calibration standards and quality control (QC) samples at known concentrations to determine how close the method's measurements are to the true value. |

| Precision | Assessed by repeatedly analyzing samples spiked with the reference standard to measure the degree of scatter in the results. |

| Linearity | A series of calibration standards are prepared from the reference standard to demonstrate a proportional relationship between concentration and instrument response over a defined range. |

| Specificity/Selectivity | Helps to confirm that the analytical signal belongs to the analyte of interest and is not affected by interference from other components in the sample matrix. |

| Limit of Quantitation (LOQ) | The reference standard is used to determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |

Ensuring Traceability and Measurement Uncertainty in Research Laboratories

In analytical science, traceability is the property of a measurement result whereby it can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. eurachem.orgrjqualityconsulting.com Using a Certified Reference Standard (CRS) for this compound is fundamental to establishing metrological traceability in a research laboratory. pathologyuncertainty.comcampbellsci.com

When a laboratory uses a CRS from an accredited source, it links its in-house measurements to a higher-order standard. vlsistandards.com This chain of comparisons ensures that results are accurate, reliable, and comparable across different laboratories and over time. eurachem.org

Application in Impurity Profiling and Stability Studies of Related Compounds in Research

Impurity profiling—the identification and quantification of impurities in an API or finished drug product—is a critical regulatory requirement to ensure the safety and quality of pharmaceuticals. alfa-chemistry.com Stability studies are conducted to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature and humidity, which can lead to the formation of degradation products.

Isotopically labeled standards like this compound are highly valuable in these applications. In a typical study, a chromatographic method (like LC-MS) is used to separate the main API (Phentolamine) from its potential impurities and degradation products. pharmaffiliates.com

The role of this compound in these studies includes:

Accurate Quantification: It can serve as an internal standard to accurately quantify known impurities. synzeal.com Since impurities are often present at very low levels, the precision afforded by a SIL-IS is crucial for reliable measurement.

Method Validation: When developing methods to detect and quantify impurities, the SIL-IS helps validate the method's performance characteristics, ensuring it is sensitive and accurate enough for its purpose.

Structural Elucidation: While not its primary role, data from analyses using labeled standards can sometimes aid in understanding the fragmentation pathways of the parent drug and its impurities in mass spectrometry.

Several impurities related to Phentolamine (B1677648) have been identified. Using this compound as an internal standard allows for their precise monitoring during stability testing and routine quality control.

| Compound Name | CAS Number | Molecular Formula |

| Phentolamine Mesylate EP Impurity A | 2724727-52-8 | C₁₇H₂₁N₃O₂ |

| Phentolamine Mesylate EP Impurity C | 61537-49-3 | C₁₃H₁₃NO |

| N-(3-Hydroxyphenyl)-N-(4-tolyl)-4,5-dihydro-1H-imidazole-2-carboxamide | 2767988-83-8 | C₁₇H₁₇N₃O₂ |

Source: Pharmaffiliates pharmaffiliates.com, Axios Research

Future Directions and Emerging Research Applications of Phentolamine D4 Hydrochloride

Advancements in Isotope Labeling Technologies

Future advancements are expected to provide even more precise control over the location of deuterium (B1214612) labeling within the phentolamine (B1677648) molecule. This site-specific labeling could open up new avenues for detailed metabolic studies, allowing researchers to probe the kinetic isotope effect at specific metabolic "hot spots." As these technologies mature, the accessibility of a wider range of deuterated phentolamine isotopologues will likely increase, providing researchers with a more extensive toolkit for their investigations.

Novel Analytical Techniques for Enhanced Quantification

Phentolamine-d4 Hydrochloride currently serves as a crucial internal standard in mass spectrometry-based bioanalytical methods for the quantification of phentolamine. researchgate.netaccp1.org The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results. researchgate.net

The development of more sensitive and high-resolution mass spectrometry (HRMS) platforms will further enhance the quantification of phentolamine using its deuterated analog. github.io Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are already well-established for this purpose. researchgate.net Future directions may involve the exploration of novel ionization techniques and the implementation of more sophisticated data processing algorithms to improve the signal-to-noise ratio and lower the limits of detection and quantification. Furthermore, the development of validated methods for a wider array of biological matrices will expand the scope of pharmacokinetic and toxicokinetic studies.

Table 1: Current and Future Analytical Applications of this compound

| Application Area | Current Technique | Future Advancements |

| Pharmacokinetic Studies | LC-MS/MS with Phentolamine-d4 HCl as internal standard | HRMS for improved sensitivity and specificity; microdosing studies. |

| Therapeutic Drug Monitoring | Immunoassays (less specific) | Wider adoption of LC-MS/MS with deuterated standards for precision. |

| Forensic Toxicology | GC-MS or LC-MS/MS | Development of ultra-sensitive methods for detecting low concentrations. |

| Metabolite Identification | HRMS | Use of multiple deuterated isotopologues to elucidate fragmentation pathways. |

Expanded Utility in Systems Pharmacology Research

Systems pharmacology, which integrates experimental data with computational modeling to understand the effects of a drug on a whole biological system, represents a significant area of potential for this compound. researchgate.net By using this compound as a tracer, researchers can develop and refine pharmacokinetic/pharmacodynamic (PK/PD) models of phentolamine's action. researchgate.netwikipedia.org

The ability to accurately quantify phentolamine concentrations in various tissues and biofluids over time provides essential data for building these complex models. This can lead to a more comprehensive understanding of how phentolamine interacts with its targets, the downstream effects of this interaction, and how these effects are influenced by physiological variables. Such models can help in predicting drug responses in different patient populations and in optimizing dosing regimens. The non-selective alpha-adrenergic antagonism of phentolamine affects multiple physiological systems, making it an interesting candidate for systems pharmacology investigation. patsnap.comsymeres.com

Potential for Mechanistic Studies in Complex Biological Systems

The use of stable isotope-labeled compounds is a powerful tool for elucidating the mechanisms of drug action and metabolism. researchgate.netmchevidence.org this compound can be instrumental in detailed mechanistic studies of phentolamine's pharmacology. For instance, by comparing the metabolism of phentolamine and this compound, researchers can investigate the kinetic isotope effect to determine the rate-limiting steps in its metabolic pathways.

This information is valuable for understanding potential drug-drug interactions and for identifying the enzymes responsible for phentolamine's clearance. Furthermore, this compound can be used as a tracer to follow the distribution of the drug to its sites of action and to investigate its binding to α-adrenergic receptors in complex biological systems. fda.govpatsnap.com This can provide deeper insights into the relationship between target engagement and the physiological response.

Collaborative Research Opportunities and Data Sharing Initiatives

The future development and application of specialized research tools like this compound will be greatly enhanced by collaborative efforts and open data sharing. drugbank.com Establishing consortia of academic and industry researchers can facilitate the development of standardized analytical methods and promote the sharing of pharmacokinetic and pharmacodynamic data.

Platforms for data sharing can help in building more robust systems pharmacology models by aggregating data from multiple studies. Furthermore, collaborative initiatives can help in identifying new research questions and in designing studies to address them. The development of analytical frameworks for collaborative research will be crucial in maximizing the scientific return on investment for these specialized chemical probes. Initiatives that promote the sharing of reference standards and associated analytical data will be vital for ensuring the reproducibility and reliability of research findings across different laboratories.

Q & A

Q. How do researchers ensure compliance with ethical guidelines when using deuterated compounds in animal studies?

- Methodological Answer : Submit protocols to institutional animal care committees (IACUC) for review, specifying deuterium’s inert biological role. Include justification for isotopic labeling in grant applications (e.g., improved analytical precision). Adhere to OECD guidelines for chemical safety, though deuterated analogs generally pose no novel hazards beyond parent compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.